molecular formula C4H10N2O3 B587109 2-Methyl-2-(nitroamino)-1-propanol CAS No. 1239666-60-4

2-Methyl-2-(nitroamino)-1-propanol

Cat. No.: B587109
CAS No.: 1239666-60-4
M. Wt: 134.135
InChI Key: WTIFXEKZEYZXMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-(nitroamino)-1-propanol is an organic compound that belongs to the class of nitro compounds These compounds are characterized by the presence of one or more nitro groups (-NO2) attached to a carbon atom Nitro compounds are widely used in various industrial applications, including the production of pharmaceuticals, dyes, and explosives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(nitroamino)-1-propanol typically involves the nitration of 2-methyl-2-propanol. The reaction is carried out using a nitrating agent such as nitric acid (HNO3) in the presence of a catalyst. The reaction conditions, including temperature and concentration of the reagents, are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced catalysts and optimized reaction parameters can further enhance the yield and reduce the production costs.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(nitroamino)-1-propanol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro group can be reduced to form amines or hydroxylamines.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly used.

Major Products Formed

    Oxidation: Formation of nitroso or nitrate derivatives.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methyl-2-(nitroamino)-1-propanol has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of dyes, explosives, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(nitroamino)-1-propanol involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with proteins, nucleic acids, and other biomolecules. These interactions can result in various biological effects, including enzyme inhibition, DNA damage, and modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-nitropropane: Similar structure but lacks the hydroxyl group.

    2-Nitroisobutane: Similar structure with a different arrangement of functional groups.

    Trimethylnitromethane: Similar structure with three methyl groups attached to the central carbon.

Uniqueness

2-Methyl-2-(nitroamino)-1-propanol is unique due to the presence of both a nitro group and a hydroxyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

N-(1-hydroxy-2-methylpropan-2-yl)nitramide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O3/c1-4(2,3-7)5-6(8)9/h5,7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIFXEKZEYZXMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)N[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858079
Record name N-(1-Hydroxy-2-methylpropan-2-yl)nitramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239666-60-4
Record name N-(1-Hydroxy-2-methylpropan-2-yl)nitramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.